Cas no 2228524-10-3 (O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine)

O-(3-tert-Butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine is a specialized hydroxylamine derivative featuring a tert-butyl-substituted pyrazole core. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized pyrazole derivatives. The tert-butyl group enhances steric hindrance, influencing reactivity and selectivity in coupling or condensation reactions. Its stable yet reactive hydroxylamine moiety enables efficient incorporation into target molecules, making it useful in pharmaceutical and agrochemical research. The methyl substitution on the pyrazole ring further improves solubility and handling properties. This reagent is typically employed under controlled conditions to ensure optimal yield and purity in synthetic applications.
O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine structure
2228524-10-3 structure
Product Name:O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine
CAS No:2228524-10-3
MF:C9H17N3O
MW:183.250781774521
CID:6341350
PubChem ID:165690389
Update Time:2025-05-25

O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine
    • 2228524-10-3
    • EN300-1730961
    • O-[(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methyl]hydroxylamine
    • Inchi: 1S/C9H17N3O/c1-9(2,3)8-7(6-13-10)5-12(4)11-8/h5H,6,10H2,1-4H3
    • InChI Key: LBVOYXUYSITBME-UHFFFAOYSA-N
    • SMILES: O(CC1=CN(C)N=C1C(C)(C)C)N

Computed Properties

  • Exact Mass: 183.137162174g/mol
  • Monoisotopic Mass: 183.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 167
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 53.1Ų

O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine Pricemore >>

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Additional information on O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine

O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine: A Comprehensive Overview

The compound O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine (CAS No. 2228524-10-3) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a pyrazole ring with a hydroxylamine group, making it a versatile building block for advanced chemical synthesis. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, while the hydroxylamine group introduces reactive functionality, enabling this compound to participate in a wide range of chemical reactions.

Recent studies have highlighted the importance of O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine in the development of novel materials and pharmaceutical agents. Its ability to act as a precursor for the synthesis of bioactive compounds has made it a valuable tool in medicinal chemistry. Researchers have demonstrated that this compound can be used to construct complex molecular architectures, including those with potential applications in drug discovery and agrochemicals.

The synthesis of O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine involves a multi-step process that typically begins with the preparation of the pyrazole ring. The introduction of the tert-butyl and methyl substituents is crucial for stabilizing the aromatic system and enhancing the reactivity of the hydroxylamine group. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation have been employed to optimize the production process, ensuring high yields and purity.

In terms of chemical properties, O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yl)methylhydroxylamine exhibits excellent thermal stability and reactivity under controlled conditions. Its ability to undergo nucleophilic substitution and condensation reactions makes it an ideal candidate for the construction of heterocyclic compounds. Recent research has also explored its role in click chemistry, where it serves as a key component in the formation of bioisosteric analogs with improved pharmacokinetic profiles.

The application of O-(3-tert-butyl-1-methyl-1H-pyrazol-4-yli)methylhydroxylamine extends beyond traditional organic synthesis. It has been utilized in the development of advanced materials, including polymers and coordination complexes, due to its ability to form stable bonds with metal ions. Furthermore, its role in catalysis has been explored, with studies indicating its potential as a ligand in transition metal-catalyzed reactions.

From an environmental perspective, the synthesis and application of O-(3-tetra-butlylpyrazolium) methylhydroxylamine have been evaluated for their sustainability. Researchers have focused on minimizing waste generation and improving atom economy during its production process. These efforts align with global initiatives to promote green chemistry and reduce the environmental footprint of chemical manufacturing.

In conclusion, O-(3-tetra-butlylpyrazolium) methylhydroxynilamine (CAS No. 2228524–10–3) stands as a testament to the ingenuity of modern chemical research. Its unique structure, versatile reactivity, and wide-ranging applications make it an indispensable compound in contemporary chemistry. As research continues to uncover new possibilities for this compound, its role in advancing science and technology is expected to grow significantly.

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